2-(2-Chlorophenoxy)-2-methylpropanoyl chloride

Catalog No.
S3095035
CAS No.
4878-09-5
M.F
C10H10Cl2O2
M. Wt
233.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenoxy)-2-methylpropanoyl chloride

CAS Number

4878-09-5

Product Name

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride

IUPAC Name

2-(2-chlorophenoxy)-2-methylpropanoyl chloride

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3

InChI Key

XSVVKXORYQPBMD-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)Cl)OC1=CC=CC=C1Cl

Solubility

not available

Electrophysiological Effects in Cardiomyocytes

Specific Scientific Field: Cardiovascular Research

Summary of the Application: This compound is used as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel in canine left ventricular cardiomyocytes .

Methods of Application: Experiments were carried out in enzymatically isolated canine left ventricular cardiomyocytes. Ionic currents were recorded with an action potential (AP) voltage-clamp technique in whole-cell configuration at 37 °C .

Results or Outcomes: The study found that TRPM4 protein was expressed in the wall of all four chambers of the canine heart as well as in samples prepared from isolated left ventricular cells .

Furan Platform Chemicals

Specific Scientific Field: Green Chemistry

Methods of Application: The manufacture and uses of FPCs are discussed, including the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

Results or Outcomes: The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Inhibition of TMEM206

Specific Scientific Field: Pharmacology

Summary of the Application: This compound is introduced as a small molecule inhibitor of TMEM206 at low pH .

Methods of Application: The study questions the role of TMEM206 as a mechanistic key player in acid-induced cell death in cells derived from colorectal tissues and colorectal cancer cells .

Results or Outcomes: The study introduces 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) as a small molecule inhibitor of TMEM206 at low pH .

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride (CAS No. 4878-09-5) is an organic compound belonging to the class of acyl chlorides. Information on its origin and specific significance in scientific research is currently limited. However, compounds with similar structures are used as intermediates in organic synthesis [].


Molecular Structure Analysis

The key features of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride's structure include:

  • A central carbonyl group (C=O) characteristic of acyl chlorides [].
  • A chlorinated phenoxy ring (C6H4ClO-) attached to the carbonyl group at the 2 position. The chlorine atom is on the second position of the phenyl ring relative to the oxygen connecting it to the carbonyl group.
  • A methyl group (CH3) also attached to the carbonyl group at the 2 position.
  • A chlorine atom (Cl) bonded to the carbonyl carbon, completing the acyl chloride functional group (COCI) [].

Chemical Reactions Analysis

Due to the presence of the acyl chloride group, 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is likely to undergo reactions typical of this functional group. Some examples include:

  • Hydrolysis: Acyl chlorides react readily with water to form carboxylic acids and hydrochloric acid.
C10H10Cl2O2 (aq) + H2O (l) -> C10H11ClO3 (aq) + HCl (aq)2-(2-Chlorophenoxy)-2-methylpropanoyl chloride + Water -> 2-(2-Chlorophenoxy)-2-methylpropanoic acid + Hydrochloric acid
  • Nucleophilic substitution: The acyl chloride group can be replaced by various nucleophiles (electron-rich species) to form new amides, esters, or other compounds. The specific product depends on the nature of the nucleophile [].

Information on specific reactions involving 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is not currently available in the scientific literature.


Physical And Chemical Properties Analysis

  • A solid at room temperature.
  • Moderately soluble in organic solvents like dichloromethane or chloroform [].
  • Reactive towards water due to the presence of the acyl chloride group [].

XLogP3

3.7

Dates

Modify: 2023-08-18

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